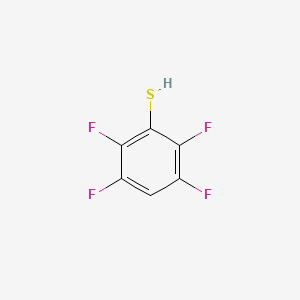

2,3,5,6-Tetrafluorobenzenethiol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96887. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2,3,5,6-tetrafluorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F4S/c7-2-1-3(8)5(10)6(11)4(2)9/h1,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGOGJHYWSOZGAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)S)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20227696 | |

| Record name | 2,3,5,6-Tetrafluorobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20227696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

769-40-4 | |

| Record name | 2,3,5,6-Tetrafluorothiophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=769-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5,6-Tetrafluorobenzenethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000769404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 769-40-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96887 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,5,6-Tetrafluorobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20227696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-tetrafluorobenzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.100 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,5,6-TETRAFLUOROBENZENETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OU983I5IKR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectral Data of 2,3,5,6-Tetrafluorobenzenethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectral data for 2,3,5,6-Tetrafluorobenzenethiol. The information herein is intended to support research, development, and quality control activities involving this compound. This document presents detailed spectral data, experimental protocols, and visual representations of the molecular structure and analytical workflow.

Introduction

This compound, also known as 2,3,5,6-Tetrafluorothiophenol, is a fluorinated aromatic thiol of interest in various fields of chemical research, including materials science and as a building block in the synthesis of pharmaceuticals and agrochemicals. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such fluorinated organic molecules. This guide focuses on the detailed analysis of its ¹H and ¹⁹F NMR spectra.

NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹⁹F NMR spectral data for this compound. The data has been compiled from the Spectral Database for Organic Compounds (SDBS), a trusted source for high-quality spectral data.

Table 1: ¹H NMR Spectral Data of this compound

| Signal | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| H4 | 7.0 - 7.2 (approx.) | m | - | Ar-H |

| SH | 3.6 - 3.8 (approx.) | t | ~8 | SH |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and concentration.

Table 2: ¹⁹F NMR Spectral Data of this compound

| Signal | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| F2, F6 | -138 to -140 (approx.) | m | - | Ar-F |

| F3, F5 | -142 to -144 (approx.) | m | - | Ar-F |

Note: ¹⁹F NMR chemical shifts are referenced to an external standard, typically CFCl₃ at δ 0.00 ppm.

Experimental Protocols

The following is a representative experimental protocol for acquiring high-quality ¹H and ¹⁹F NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. Ensure the solvent is of high purity to avoid extraneous signals.

-

Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Instrument Parameters

-

Spectrometer: A high-resolution NMR spectrometer with a multinuclear probe, operating at a field strength of 400 MHz or higher.

-

Nuclei: ¹H and ¹⁹F

-

Temperature: 298 K (25 °C)

-

Referencing:

-

¹H: Tetramethylsilane (TMS) at δ 0.00 ppm or the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).

-

¹⁹F: An external standard of CFCl₃ at δ 0.00 ppm.

-

-

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Number of Scans: 16 to 64, depending on sample concentration.

-

Relaxation Delay (d1): 1-5 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width (sw): 10-15 ppm.

-

-

¹⁹F NMR Acquisition Parameters (Typical):

-

Pulse Program: Standard single-pulse sequence with proton decoupling (e.g., 'zgpg30').

-

Number of Scans: 64 to 256, depending on sample concentration.

-

Relaxation Delay (d1): 1-5 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): A wide spectral width (e.g., 200-250 ppm) should be used initially to locate the signals, followed by optimization.

-

Visualization of Structure and Workflow

The following diagrams, generated using the DOT language, illustrate the molecular structure and a general workflow for NMR analysis.

Mass Spectrometry Analysis of 2,3,5,6-Tetrafluorobenzenethiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of 2,3,5,6-tetrafluorobenzenethiol (C₆H₂F₄S), a fluorinated aromatic thiol of significant interest in various chemical and pharmaceutical applications. This document outlines a standard experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS), presents its characteristic mass spectral data, and proposes a likely fragmentation pathway.

Quantitative Mass Spectral Data

The electron ionization (EI) mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions. The quantitative data, as sourced from the National Institute of Standards and Technology (NIST) database, is summarized in the table below.[1]

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 182 | 100 | [C₆H₂F₄S]⁺• (Molecular Ion) |

| 181 | 15 | [C₆HF₄S]⁺ |

| 163 | 8 | [C₆H₂F₃S]⁺ |

| 149 | 12 | [C₅HF₄]⁺ |

| 133 | 20 | [C₆H₂F₃]⁺ |

| 117 | 10 | [C₅HF₂]⁺ |

| 99 | 9 | [C₄HF₂]⁺ |

| 82 | 7 | [C₄H₂F]⁺ |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol describes a typical method for the analysis of this compound using a standard GC-MS system.

2.1. Sample Preparation

A dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate is prepared. A typical concentration for GC-MS analysis is in the range of 10-100 µg/mL.

2.2. Instrumentation

-

Gas Chromatograph: Agilent 8890 GC system (or equivalent)

-

Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

2.3. GC-MS Parameters

| Parameter | Value |

| Inlet | Split/Splitless |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Split Ratio | 20:1 |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | |

| Initial Temperature | 70 °C, hold for 1 min |

| Ramp Rate | 10 °C/min |

| Final Temperature | 250 °C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | 50-300 amu |

| Solvent Delay | 3 min |

Fragmentation Pathway

The fragmentation of this compound under electron ionization follows a pattern characteristic of aromatic and fluorinated compounds. The stability of the aromatic ring leads to a prominent molecular ion. Subsequent fragmentation involves the loss of neutral fragments and rearrangements.

Caption: Proposed fragmentation pathway of this compound.

Explanation of Fragmentation:

-

Molecular Ion (m/z 182): The base peak in the spectrum corresponds to the intact molecule with one electron removed. Aromatic compounds typically exhibit stable molecular ions.

-

Loss of a Hydrogen Radical (m/z 181): A common fragmentation for aromatic compounds is the loss of a hydrogen radical (H•) from the thiol group or the aromatic ring, resulting in the [M-H]⁺ ion.

-

Loss of Carbon Monosulfide (m/z 149): Rearrangement and expulsion of a neutral carbon monosulfide (CS) molecule leads to the formation of the [C₅HF₄]⁺ ion.

-

Loss of a Fluorine Radical (m/z 163): Cleavage of a C-F bond results in the loss of a fluorine radical (F•), yielding the [C₆H₂F₃S]⁺ fragment.

-

Loss of Sulfur (m/z 133): The fragment at m/z 163 can further lose a sulfur atom to form the [C₆H₂F₃]⁺ ion.

This technical guide provides a foundational understanding of the mass spectrometric behavior of this compound. The provided data and protocols can serve as a valuable resource for researchers in method development, compound identification, and structural elucidation.

References

physical and chemical properties of 2,3,5,6-Tetrafluorobenzenethiol

This technical guide provides a comprehensive overview of the physical and chemical properties, reactivity, and applications of 2,3,5,6-tetrafluorobenzenethiol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Physical and Chemical Properties

This compound, also known as 2,3,5,6-tetrafluorothiophenol, is a fluorinated aromatic thiol compound. At room temperature, it exists as a colorless to light yellow liquid.[1][2][3] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₂F₄S | [4] |

| Molecular Weight | 182.14 g/mol | [5] |

| CAS Number | 769-40-4 | [5] |

| Appearance | Colorless to light yellow clear liquid | [1][2] |

| Boiling Point | 152-153 °C | [5] |

| Density | 1.52 g/cm³ at 20°C | [6] |

| Refractive Index | n20/D 1.4865 | |

| Flash Point | 48 °C (118.4 °F) - closed cup | [5] |

Acidity (pKa):

Solubility:

Quantitative solubility data is not widely published. However, based on its chemical structure, it is expected to be soluble in common organic solvents such as ethers, alcohols, and ketones. Its solubility in water is expected to be low.

Chemical Reactivity and Synthesis

The reactivity of this compound is dominated by two main features: the nucleophilicity of the thiol group and the electrophilicity of the fluorinated aromatic ring.

Nucleophilic Aromatic Substitution (SₙAr):

The presence of four electron-withdrawing fluorine atoms makes the aromatic ring electron-deficient and, therefore, highly susceptible to nucleophilic attack.[7] This allows for nucleophilic aromatic substitution (SₙAr) reactions, where a nucleophile can displace one of the fluorine atoms.[11][12] This is a key reaction for the functionalization of this molecule.

Reactions of the Thiol Group:

The thiol group can undergo typical reactions, such as deprotonation to form a potent thiolate nucleophile, oxidation to form disulfides, and alkylation or acylation to form thioethers and thioesters, respectively.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reaction of pentafluorobenzene with a source of hydrosulfide. The following is a generalized experimental protocol.

Materials:

-

Pentafluorobenzene

-

Sodium hydrosulfide (NaSH) or potassium hydrosulfide (KSH)

-

A suitable solvent, such as pyridine or N,N-dimethylformamide (DMF)

-

Hydrochloric acid (for workup)

-

Organic solvent for extraction (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve sodium hydrosulfide in the chosen solvent.

-

Slowly add pentafluorobenzene to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature and carefully acidify with dilute hydrochloric acid.

-

Extract the product with an organic solvent such as diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound.

Representative Reaction: Chlorination with Sulfuryl Chloride

This compound can be converted to 1-chloro-2,3,5,6-tetrafluorobenzene using sulfuryl chloride (SO₂Cl₂). The following protocol is adapted from a similar reaction.[13]

Materials:

-

This compound

-

Sulfuryl chloride (SO₂Cl₂)

-

A sealed reaction vessel (e.g., a sealed ampoule)

Procedure:

-

In a glass ampoule, combine this compound and sulfuryl chloride.

-

Seal the ampoule under vacuum or an inert atmosphere.

-

Heat the ampoule in an oven or oil bath to approximately 200°C for several hours.

-

After cooling, carefully open the ampoule in a well-ventilated fume hood.

-

The reaction mixture can be analyzed by GC-MS and ¹⁹F NMR to confirm the formation of 1-chloro-2,3,5,6-tetrafluorobenzene.

-

The product can be purified by distillation.

Qualitative Solubility Assessment

This protocol provides a method for determining the qualitative solubility of this compound in various solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., ethanol, acetone, dichloromethane, toluene, hexane)

-

Deionized water

-

Small test tubes or vials

-

Vortex mixer

Procedure:

-

Add approximately 0.1 mL of this compound to a series of test tubes.

-

To each test tube, add 1 mL of a different solvent.

-

Vortex each mixture vigorously for 30 seconds.

-

Visually inspect each mixture for miscibility. A single, clear phase indicates solubility. The presence of two layers or a cloudy suspension indicates insolubility or partial solubility.

-

Record the observations for each solvent.

Applications in Research and Drug Development

While this compound itself is not a therapeutic agent, its unique properties make it a valuable building block and reagent in medicinal chemistry and drug development.

Bioconjugation and Radiolabeling:

The thiol group provides a reactive handle for bioconjugation, allowing the attachment of the tetrafluorophenyl moiety to biomolecules. This has been utilized in the development of radiopharmaceuticals. For example, it can be used to create radiolabeled peptides for PET imaging.[14] The thiol group can react with suitable functionalities on a biomolecule, such as a maleimide, to form a stable conjugate.

Derivatizing Agent for Analysis:

This compound is used as a derivatizing agent in analytical chemistry to improve the detection and quantification of certain drugs. For instance, it has been employed in the gas chromatography-mass spectrometry (GC-MS) analysis of the chemotherapy drug busulfan in plasma. The derivatization enhances the volatility and chromatographic properties of the analyte, leading to improved sensitivity and accuracy of the assay.

Safety Information

This compound is a flammable liquid and vapor. It causes skin and eye irritation and may cause respiratory irritation.[5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

References

- 1. This compound | 769-40-4 | TCI AMERICA [tcichemicals.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 2,3,5,6-Tetrafluorothiophenol, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 2,3,5,6-Tetrafluorothiophenol [webbook.nist.gov]

- 5. 2,3,5,6-四氟苯硫酚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | 769-40-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. This compound | 769-40-4 | Benchchem [benchchem.com]

- 8. Pentafluorothiophenol - Wikipedia [en.wikipedia.org]

- 9. Showing Compound Benzenethiol (FDB011878) - FooDB [foodb.ca]

- 10. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. notes.fluorine1.ru [notes.fluorine1.ru]

- 14. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 2,3,5,6-Tetrafluorothiophenol (CAS 769-40-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties and known applications of the compound with CAS number 769-40-4, identified as 2,3,5,6-Tetrafluorothiophenol. While primarily utilized as a chemical intermediate and derivatizing agent in synthetic and analytical chemistry, this document will focus on its role in a significant biomedical application: the therapeutic drug monitoring of the chemotherapeutic agent busulfan.

Chemical and Physical Properties

2,3,5,6-Tetrafluorothiophenol, also known as 2,3,5,6-Tetrafluorobenzenethiol, is a fluorinated aromatic thiol.[1] Its physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 769-40-4 | [1][2][3] |

| Molecular Formula | C₆H₂F₄S | [1][2][3] |

| Molecular Weight | 182.14 g/mol | [1][3] |

| Appearance | Clear colorless to pale yellow liquid | [4] |

| Boiling Point | 152-153 °C (lit.) | [2][4] |

| Density | 1.53 g/mL at 25 °C (lit.) | [2] |

| Refractive Index | n20/D 1.4865 (lit.) | [4] |

| Flash Point | 119 °F | [2] |

| InChI Key | IGOGJHYWSOZGAE-UHFFFAOYSA-N | |

| SMILES | Fc1cc(F)c(F)c(S)c1F |

Synthesis

2,3,5,6-Tetrafluorothiophenol is typically synthesized from hexafluorobenzene. One common method involves the reaction of hexafluorobenzene with sodium hydrosulfide.

Biological Activity and Mechanism of Action

Extensive literature searches did not yield any evidence of intrinsic biological activity or a defined mechanism of action for 2,3,5,6-Tetrafluorothiophenol as a standalone compound. Its primary relevance in a biological context is its application as a derivatizing agent for the quantitative analysis of other biologically active molecules.

Application in Therapeutic Drug Monitoring of Busulfan

The most significant and well-documented application of 2,3,5,6-Tetrafluorothiophenol in a biomedical context is its use as a derivatizing agent for the quantification of busulfan in plasma samples. Busulfan is a potent alkylating agent used in high-dose chemotherapy regimens prior to hematopoietic stem cell transplantation. Due to its narrow therapeutic index and high inter-individual pharmacokinetic variability, therapeutic drug monitoring is crucial to optimize efficacy and minimize toxicity.

2,3,5,6-Tetrafluorothiophenol reacts with busulfan to form a stable derivative that is amenable to analysis by gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).[5]

Experimental Protocol: Quantification of Busulfan in Plasma

The following is a generalized protocol based on published methodologies for the derivatization and analysis of busulfan using 2,3,5,6-Tetrafluorothiophenol.[5]

5.1.1. Materials

-

Plasma samples from patients treated with busulfan

-

Busulfan standard

-

Internal standard (e.g., busulfan-d8)

-

2,3,5,6-Tetrafluorothiophenol

-

Ethyl acetate (extraction solvent)

-

Toluene (re-extraction solvent)

-

Deionized water

-

Vortex mixer

-

Centrifuge

-

GC-MS or HPLC system

5.1.2. Sample Preparation and Extraction

-

To a 1 mL plasma sample, add the internal standard.

-

Perform a liquid-liquid extraction by adding 5 mL of ethyl acetate.

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 3000 rpm for 10 minutes to separate the layers.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen.

5.1.3. Derivatization

-

Reconstitute the dried extract with a solution of 2,3,5,6-Tetrafluorothiophenol in a suitable solvent.

-

Incubate the mixture at a specific temperature and for a set duration to allow the derivatization reaction to complete. The reaction results in the formation of di-TFTP-butane.

-

After incubation, perform a re-extraction with toluene.

5.1.4. Chromatographic Analysis

-

Inject an aliquot of the final toluene extract into the GC-MS or HPLC system.

-

For GC-MS analysis, monitor for the specific ions corresponding to the derivatized busulfan and the internal standard.

-

For HPLC analysis, use a suitable column and mobile phase to achieve separation, with detection typically by UV or mass spectrometry.

5.1.5. Quantification

-

Generate a standard curve by analyzing busulfan standards of known concentrations that have undergone the same extraction and derivatization procedure.

-

Determine the concentration of busulfan in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Experimental Workflow

Caption: Workflow for the quantification of busulfan in plasma using 2,3,5,6-Tetrafluorothiophenol derivatization.

Signaling Pathways

There is no information available in the scientific literature to suggest that 2,3,5,6-Tetrafluorothiophenol directly modulates any specific signaling pathways. Its utility is as a chemical tool for the analysis of other compounds.

Conclusion

2,3,5,6-Tetrafluorothiophenol (CAS 769-40-4) is a fluorinated chemical with well-defined physical and chemical properties. While it is primarily used as a building block in organic synthesis, it has a critical application in the biomedical field as a derivatizing agent. Its role in the therapeutic drug monitoring of the chemotherapeutic agent busulfan is essential for personalized medicine in oncology. Currently, there is no evidence to support any direct biological activity or interaction with cellular signaling pathways for this compound. Future research may explore the biological properties of more complex molecules synthesized using 2,3,5,6-Tetrafluorothiophenol as a starting material.

References

- 1. 2,3,5,6-四氟苯硫酚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. 2,3,5,6-Tetrafluorothiophenol [webbook.nist.gov]

- 4. 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzenethiol | C7HF7S | CID 619538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,3,5,6-テトラフルオロベンゼンチオール 97% | Sigma-Aldrich [sigmaaldrich.com]

A Theoretical and Computational Guide to 2,3,5,6-Tetrafluorobenzenethiol: Molecular Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational approaches to understanding the molecular structure, properties, and reactivity of 2,3,5,6-tetrafluorobenzenethiol. In the absence of extensive dedicated experimental and computational studies on this specific molecule, this document synthesizes information from research on analogous fluorinated and thiophenolic compounds. It outlines plausible computational methodologies, predicted molecular and electronic properties, and potential experimental validation protocols. This guide serves as a foundational resource for researchers interested in the computational chemistry of fluorinated aromatic thiols and their potential applications in medicinal chemistry and materials science.

Introduction

This compound is a halogenated aromatic thiol whose unique electronic properties, stemming from the presence of multiple electron-withdrawing fluorine atoms and a nucleophilic thiol group, make it a molecule of significant interest. Fluorination is a common strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability. The thiol group provides a reactive handle for conjugation and formation of self-assembled monolayers. Understanding the fundamental molecular and electronic properties of this compound through computational modeling is crucial for predicting its behavior and designing novel applications.

This guide will detail the standard computational workflows used to study such molecules, present expected quantitative data based on studies of similar compounds, and provide visualizations of these processes.

Computational Methodology

The primary tool for the theoretical investigation of molecular properties is Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost. A typical computational protocol for studying this compound would involve the following steps:

-

Geometry Optimization: The initial step is to determine the lowest energy structure of the molecule. This is typically performed using a functional like B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

-

Basis Set Selection: A suitable basis set is crucial for accurate calculations. For molecules containing sulfur and fluorine, a Pople-style basis set such as 6-311++G(d,p) or a Dunning-type correlation-consistent basis set like aug-cc-pVTZ is recommended to accurately describe the diffuse electrons and polarization effects.

-

Vibrational Frequency Analysis: Following geometry optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman) which can be compared with experimental data.

-

Electronic Property Calculation: Key electronic properties are then calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and Mulliken or Natural Bond Orbital (NBO) charge distributions.

The following diagram illustrates a typical computational workflow for analyzing this compound.

Caption: A typical workflow for DFT calculations.

Predicted Molecular and Electronic Properties

While specific computational data for this compound is scarce in the literature, we can infer expected values from studies on analogous compounds such as pentafluorothiophenol and other halogenated benzenes.

Molecular Geometry

The geometry of the benzene ring is expected to be largely planar. The C-S bond length and the C-S-H bond angle will be key parameters. Based on related structures, the following are predicted geometrical parameters.

| Parameter | Predicted Value |

| C-S Bond Length | ~1.77 Å |

| S-H Bond Length | ~1.35 Å |

| C-C Bond Length (aromatic) | ~1.39 - 1.40 Å |

| C-F Bond Length | ~1.34 - 1.35 Å |

| C-S-H Bond Angle | ~99° - 101° |

| C-C-S Bond Angle | ~123° - 125° |

Vibrational Frequencies

The calculated vibrational spectrum provides insight into the molecule's infrared and Raman activities. Key vibrational modes and their predicted frequencies are summarized below.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| S-H Stretch | 2550 - 2600 |

| C-S Stretch | 650 - 750 |

| C-F Stretch | 1100 - 1300 |

| Aromatic C-C Stretch | 1400 - 1600 |

| Aromatic C-H In-plane Bend | 1000 - 1100 |

Electronic Properties

The electronic properties determine the reactivity of the molecule. The HOMO and LUMO energies are particularly important for understanding electron-donating and electron-accepting capabilities.

| Property | Predicted Value |

| HOMO Energy | -6.5 to -7.5 eV |

| LUMO Energy | -1.0 to -2.0 eV |

| HOMO-LUMO Gap | 4.5 to 6.5 eV |

| Dipole Moment | 1.5 to 2.5 Debye |

The molecular electrostatic potential (MEP) map visually represents the charge distribution and is a useful tool for predicting sites of electrophilic and nucleophilic attack. For this compound, the MEP is expected to show a negative potential (red/yellow) around the fluorine atoms and the sulfur atom, indicating their electron-rich nature, and a positive potential (blue) around the thiol hydrogen, indicating its susceptibility to deprotonation.

Reactivity and Potential Applications

The computational data provides a basis for understanding the reactivity of this compound.

-

Acidity: The electron-withdrawing fluorine atoms are expected to increase the acidity of the thiol proton compared to unsubstituted thiophenol. This can be quantified by calculating the pKa value using thermodynamic cycles in combination with a suitable solvent model.

-

Nucleophilicity: The sulfur atom is the primary nucleophilic center, readily participating in reactions such as alkylation, arylation, and disulfide bond formation.

-

Electrophilicity: The fluorinated benzene ring is electron-deficient and may be susceptible to nucleophilic aromatic substitution, although this is generally less favorable than reactions at the thiol group.

The following diagram illustrates the logical relationship between the molecule's structural features and its potential applications.

Caption: From molecular features to applications.

Experimental Protocols for Validation

Computational results should ideally be validated by experimental data. Key experimental techniques for characterizing this compound include:

-

Spectroscopy:

-

Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy to confirm the molecular structure.

-

Infrared (IR) and Raman Spectroscopy: To identify characteristic vibrational modes and compare with calculated frequencies.

-

UV-Visible Spectroscopy: To study electronic transitions and compare with predictions from Time-Dependent DFT (TD-DFT).

-

-

X-ray Crystallography: To determine the precise solid-state geometry, including bond lengths and angles, for direct comparison with the optimized computational structure.

-

Electrochemistry: Techniques like cyclic voltammetry can be used to experimentally determine redox potentials, which can be correlated with the calculated HOMO and LUMO energies.

The following workflow outlines the process of validating computational predictions with experimental data.

Caption: Workflow for validating computational models.

Conclusion

This technical guide has outlined a comprehensive theoretical and computational framework for the study of this compound. By leveraging established computational methodologies and drawing parallels with related fluorinated and thiophenolic compounds, we have provided predicted molecular and electronic properties that can guide future experimental and theoretical investigations. The interplay between computational modeling and experimental validation is crucial for a thorough understanding of this molecule's potential in drug development and materials science. The workflows and data presented herein serve as a valuable starting point for researchers seeking to explore the rich chemistry of this compound.

electronic properties of fluorinated aromatic thiols

An In-depth Technical Guide to the Electronic Properties of Fluorinated Aromatic Thiols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated aromatic thiols are a class of organic molecules that have garnered significant attention across diverse scientific disciplines, from materials science to medicinal chemistry. These compounds consist of an aromatic ring system, a sulfur-containing thiol group (-SH) that acts as a robust anchor to metal surfaces, and one or more fluorine atoms substituted on the aromatic core. The introduction of fluorine, the most electronegative element, imparts unique electronic characteristics to the molecule. This guide provides a comprehensive overview of the , their self-assembly into ordered monolayers, the experimental techniques used for their characterization, and their applications in advanced electronics and drug development.

The primary utility of these molecules lies in their ability to form self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold. The strong covalent bond between sulfur and gold provides a stable and reproducible method for tailoring surface properties. By strategically modifying the number and position of fluorine atoms on the aromatic ring, researchers can precisely control the electronic landscape of the substrate, including its work function and charge transfer characteristics.[1][2] This fine-tuning is critical for optimizing the performance of organic electronic devices such as organic thin-film transistors (OTFTs).[1]

In the realm of drug development, fluorine substitution is a well-established strategy to enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[3][4] Fluorination can improve metabolic stability, increase binding affinity, and modulate lipophilicity.[3] Aromatic thiols, in turn, serve as versatile connectors or "handles" for conjugating molecules to peptides or other biological macromolecules, making fluorinated aromatic thiols valuable building blocks in medicinal chemistry.[5][6]

Fundamentals of Self-Assembled Monolayers (SAMs)

The formation of a self-assembled monolayer is a spontaneous process where molecules in a solution adsorb onto a substrate to form a highly ordered, single-molecule-thick film.[7] For aromatic thiols on a gold substrate, this process is driven by the strong, specific affinity between the sulfur headgroup and the gold surface. The process involves the cleavage of the S-H bond and the formation of a robust gold-thiolate (Au-S) bond.[8] Once anchored, intermolecular forces, such as van der Waals and π-π stacking interactions between the aromatic rings, guide the molecules to arrange into a densely packed, oriented monolayer.[9]

The fluorination of the aromatic backbone significantly influences the properties of the resulting SAM. The high electronegativity of fluorine creates strong molecular dipoles, which are crucial for modifying the surface's electronic properties. Furthermore, the size and rigidity of the fluorinated rings can affect the packing density and molecular orientation within the monolayer.[10]

References

- 1. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

- 2. researchgate.net [researchgate.net]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Accessing the Thiol Toolbox: Synthesis and Structure-Activity Studies on Fluoro-Thiol Conjugated Antimicrobial Peptides. | Semantic Scholar [semanticscholar.org]

- 6. communities.springernature.com [communities.springernature.com]

- 7. lee.chem.uh.edu [lee.chem.uh.edu]

- 8. researchgate.net [researchgate.net]

- 9. par.nsf.gov [par.nsf.gov]

- 10. The impact of fluorination on the structure and properties of self-assembled monolayer films - Soft Matter (RSC Publishing) [pubs.rsc.org]

acidity and pKa of 2,3,5,6-Tetrafluorobenzenethiol

An In-depth Technical Guide on the Acidity and pKa of 2,3,5,6-Tetrafluorobenzenethiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

This compound (C₆H₂F₄S) is a fluorinated aromatic thiol of significant interest in various chemical and pharmaceutical research areas.[1] The incorporation of fluorine atoms into the benzene ring dramatically alters the molecule's physicochemical properties, most notably its acidity, lipophilicity, and metabolic stability.[2] Understanding the acidity, quantified by the pKa value, is crucial for predicting its reactivity, designing synthetic routes, and for the development of novel therapeutics and materials. The electron-withdrawing nature of the four fluorine atoms is expected to significantly increase the acidity of the thiol proton compared to unsubstituted thiophenol.

Acidity and pKa Estimation

A definitive experimental pKa value for this compound is not prominently reported in the scientific literature. However, the acidity can be estimated by examining the pKa of structurally related compounds.

The pKa of pentafluorothiophenol (C₆F₅SH) is experimentally determined to be 2.68, making it a highly acidic thiol.[3] The strong electron-withdrawing effect of the five fluorine atoms stabilizes the resulting thiolate anion (C₆F₅S⁻), thereby facilitating the dissociation of the proton. Given that this compound has four electron-withdrawing fluorine atoms, its pKa is expected to be slightly higher (less acidic) than that of pentafluorothiophenol but significantly lower than that of unsubstituted thiophenol (pKa ≈ 6.6).

For comparison, the pKa of 2,3,5,6-tetrafluorophenol is 5.67, while the pKa of the more acidic pentafluorophenol is 5.55.[4] This trend of increasing acidity with a higher degree of fluorination is well-established. A similar trend is observed in fluorinated benzoic acids, where 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid has a pKa of 5.3, which is considerably more acidic than its non-fluorinated counterpart (pKa of 9.3).[5]

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Pentafluorothiophenol |

| Molecular Formula | C₆H₂F₄S | C₆HF₅S |

| Molecular Weight | 182.14 g/mol | 200.13 g/mol |

| Boiling Point | 152-153 °C | 143 °C |

| Refractive Index | n20/D 1.4865 | Not Available |

| CAS Number | 769-40-4[1] | 771-62-0 |

| Estimated pKa | ~3-4 | 2.68[3] |

Experimental Protocols for pKa Determination

The pKa of thiophenols can be determined using several established experimental techniques. The most common methods include UV-Vis spectroscopy, potentiometric titration, and nuclear magnetic resonance (NMR) spectroscopy.

UV-Vis Spectrophotometry

This method relies on the different UV-Vis absorption spectra of the protonated thiol (ArSH) and the deprotonated thiolate (ArS⁻).

Methodology:

-

Preparation of Buffer Solutions: A series of buffer solutions with known pH values, typically spanning the expected pKa range, are prepared.

-

Sample Preparation: A stock solution of the thiophenol in a suitable solvent (e.g., DMSO to ensure solubility) is prepared.[6] A small aliquot of this stock solution is added to each buffer solution.

-

Spectral Measurement: The UV-Vis spectrum of each solution is recorded.

-

Data Analysis: The absorbance at a specific wavelength where the difference between the thiol and thiolate is maximal is plotted against the pH. The resulting sigmoidal curve can be analyzed to determine the pKa, which corresponds to the pH at the inflection point.[7]

Potentiometric Titration

This classic method involves the titration of the acidic thiol with a strong base.

Methodology:

-

Sample Preparation: A known concentration of the thiophenol is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is monitored using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine pKa values by monitoring the chemical shift changes of specific nuclei (e.g., ¹H, ¹³C, ¹⁹F) as a function of pH.

Methodology:

-

Sample Preparation: A series of samples containing the thiophenol are prepared in buffers of varying pH.

-

NMR Measurement: The NMR spectrum of each sample is acquired.

-

Data Analysis: The chemical shift of a nucleus sensitive to the protonation state of the thiol is plotted against the pH. The pKa is determined from the inflection point of the resulting sigmoidal curve.[7]

Signaling Pathways and Logical Relationships

The acidity of this compound is a fundamental property that dictates its behavior in chemical and biological systems. The dissociation of the thiol proton is a key step in many of its reactions.

Caption: Dissociation equilibrium of this compound.

The electron-withdrawing fluorine atoms stabilize the negative charge on the sulfur atom in the thiolate anion through inductive effects. This stabilization shifts the equilibrium towards the deprotonated form, resulting in a lower pKa.

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Conclusion

References

- 1. 2,3,5,6-Tetrafluorothiophenol [webbook.nist.gov]

- 2. This compound | 769-40-4 | Benchchem [benchchem.com]

- 3. Pentafluorothiophenol - Wikipedia [en.wikipedia.org]

- 4. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 5. ossila.com [ossila.com]

- 6. researchgate.net [researchgate.net]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Structure and Conformation of 2,3,5,6-Tetrafluorobenzenethiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and conformation of 2,3,5,6-Tetrafluorobenzenethiol (C₆H₂F₄S). Due to a notable lack of dedicated experimental and computational studies on this specific molecule in publicly accessible literature, this document synthesizes available spectroscopic data, draws inferences from related fluorinated benzenethiols, and outlines the established experimental and theoretical protocols for such analyses. The guide is intended to serve as a foundational resource for researchers interested in the physicochemical properties of fluorinated aromatic thiols, offering insights into their structural characteristics and the methodologies for their investigation.

Introduction

This compound is a fluorinated aromatic thiol of interest in various chemical and pharmaceutical research areas. The introduction of fluorine atoms onto the benzene ring significantly alters the electronic properties, acidity, and conformational preferences of the molecule compared to unsubstituted benzenethiol.[1] Understanding the precise molecular geometry and the dynamics of conformational changes, such as the rotation of the sulfhydryl (-SH) group, is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity.

This guide summarizes the known information on this compound and provides a framework for its detailed structural analysis.

Molecular Structure and Properties

The fundamental properties of this compound are summarized in Table 1. While detailed experimental data on its bond lengths, angles, and dihedral angles are not available in the reviewed literature, some general characteristics can be inferred from spectroscopic data and comparison with related molecules.

Table 1: General Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₆H₂F₄S | [2] |

| Molecular Weight | 182.14 g/mol | [2] |

| CAS Number | 769-40-4 | [2] |

| Appearance | Colorless to light yellow liquid | TCI Chemicals |

| Boiling Point | 152-153 °C | |

| Refractive Index (n20/D) | 1.4865 |

Spectroscopic Data and Interpretation

Spectroscopic techniques provide valuable, albeit indirect, information about molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are fundamental for confirming the identity and purity of this compound. The ¹H NMR spectrum in CDCl₃ shows a characteristic signal for the thiol proton (-SH) and a multiplet for the aromatic proton.[3] The coupling patterns in both proton and fluorine-19 NMR would be complex due to spin-spin coupling between the protons and the fluorine atoms, as well as through-space coupling. Variable temperature NMR studies could potentially provide information on the rotational barrier of the S-H group, but such studies have not been reported.

Vibrational Spectroscopy (FTIR and Raman)

The vibrational spectra (Infrared and Raman) of this compound would exhibit characteristic bands for the C-F, C-S, S-H, and aromatic C-H and C-C stretching and bending modes.[4] The position of the S-H stretching frequency, typically in the range of 2550-2600 cm⁻¹, can be sensitive to the molecular environment and hydrogen bonding. A detailed analysis of the vibrational spectra, often aided by computational chemistry, can provide insights into the molecular symmetry and conformation.[5]

Conformational Analysis

The primary conformational flexibility in this compound arises from the rotation of the sulfhydryl group around the C-S bond. This rotation is governed by a potential energy surface with energy minima corresponding to stable conformers and energy maxima corresponding to transition states. For benzenethiol and its derivatives, the two primary conformers are a planar form, where the S-H bond lies in the plane of the benzene ring, and a non-planar (or perpendicular) form, where the S-H bond is orthogonal to the ring.

The strong electron-withdrawing nature of the four fluorine atoms is expected to influence the electron distribution in the benzene ring and the C-S bond, thereby affecting the rotational barrier and the relative stability of the conformers. Studies on related molecules, such as pentafluorobenzenethiol, indicate a significant impact of fluorination on the electronic structure.[1]

The workflow for a typical conformational analysis is depicted below.

Experimental Protocols for Structural Determination

While specific studies on this compound are lacking, the following are standard and rigorous experimental techniques for determining the molecular structure and conformation of volatile molecules in the gas phase.

Gas-Phase Electron Diffraction (GED)

Principle: Gas-phase electron diffraction is a powerful technique for determining the geometry of small molecules. A high-energy beam of electrons is scattered by the gas-phase molecules, and the resulting diffraction pattern is analyzed to determine the internuclear distances.

Methodology:

-

Sample Introduction: A gaseous sample of the compound is introduced into a high-vacuum chamber through a nozzle.

-

Electron Beam Interaction: A monochromatic beam of high-energy electrons (typically 40-60 keV) is directed to intersect the gas jet.

-

Scattering and Detection: The scattered electrons form a diffraction pattern of concentric rings on a detector (e.g., a photographic plate or a CCD camera).

-

Data Analysis: The radial distribution of scattered electron intensity is converted into a molecular scattering function. This function is then fit to a theoretical model based on assumed molecular geometries, bond lengths, bond angles, and vibrational amplitudes. The fitting process yields the equilibrium geometry of the molecule.

Microwave Spectroscopy

Principle: Microwave spectroscopy measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between rotational energy levels. The frequencies of these transitions are determined by the molecule's moments of inertia, which are in turn dependent on its precise atomic arrangement.

Methodology:

-

Sample Preparation: The sample is introduced into a high-vacuum sample cell in the gas phase at low pressure.

-

Microwave Irradiation: The sample is irradiated with microwave radiation of varying frequency.

-

Detection of Absorption: The absorption of microwave radiation at specific frequencies is detected, resulting in a rotational spectrum.

-

Spectral Assignment and Analysis: The observed transition frequencies are assigned to specific rotational quantum number changes. From these assignments, the rotational constants (A, B, and C) are determined.

-

Structure Determination: The rotational constants for the parent molecule and its isotopically substituted analogs are used to calculate the moments of inertia and, subsequently, the precise bond lengths and angles of the molecule.

The logical relationship for determining molecular structure using these experimental techniques is illustrated below.

Computational Chemistry Approaches

In the absence of experimental data, computational chemistry provides a powerful tool for predicting the molecular structure and conformational properties of molecules like this compound.

Methodologies:

-

Ab Initio Methods: These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), solve the electronic Schrödinger equation without empirical parameters. They can provide highly accurate results, especially with large basis sets.

-

Density Functional Theory (DFT): DFT methods, such as B3LYP and M06-2X, are computationally less expensive than high-level ab initio methods and can provide excellent accuracy for a wide range of chemical systems.

-

Potential Energy Surface (PES) Scanning: To investigate the conformation of the S-H group, a relaxed PES scan is performed. The dihedral angle C-C-S-H is systematically varied, and at each step, the energy of the molecule is minimized with respect to all other geometrical parameters. This allows for the determination of the energy profile for the rotation, the identification of stable conformers (energy minima), and the calculation of the rotational energy barriers (differences between minima and maxima).

-

Vibrational Frequency Calculations: Harmonic vibrational frequency calculations are performed for all optimized geometries to confirm that they are true minima (no imaginary frequencies) on the potential energy surface and to predict the infrared and Raman spectra.

Conclusion and Future Outlook

While this compound is a commercially available compound with clear relevance in synthetic and medicinal chemistry, a detailed characterization of its molecular structure and conformational dynamics is conspicuously absent from the scientific literature. The information presented in this guide, based on available spectroscopic data and analogies to related compounds, provides a starting point for researchers.

Future experimental studies employing gas-phase electron diffraction and microwave spectroscopy, complemented by high-level computational chemistry, are necessary to elucidate the precise geometric parameters, the conformational preferences of the sulfhydryl group, and the rotational barrier. Such studies would provide a more complete understanding of the fundamental properties of this and other polyfluorinated aromatic thiols, which is essential for the rational design of new materials and therapeutic agents.

References

An In-depth Technical Guide to the Safe Handling of 2,3,5,6-Tetrafluorobenzenethiol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2,3,5,6-Tetrafluorobenzenethiol (CAS No. 769-40-4), a fluorinated building block utilized in various research and development applications. Due to its hazardous properties, strict adherence to the following protocols is essential to ensure personnel safety and prevent environmental contamination.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. This data is summarized in the table below.

| Property | Value |

| CAS Number | 769-40-4 |

| EC Number | 212-210-1 |

| Synonyms | 2,3,5,6-Tetrafluorothiophenol, TFTP |

| Molecular Formula | C₆H₂F₄S |

| Molecular Weight | 182.14 g/mol [1] |

| Appearance | Colorless to light yellow clear liquid[2][3] |

| Boiling Point | 147 - 153 °C[1][3] |

| Flash Point | 48 °C (118.4 °F) - closed cup[1][3] |

| Refractive Index | n20/D 1.4865 (lit.)[1] |

| Specific Gravity (20/20) | 1.52[3] |

| Purity | >95.0% (GC)[2][3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 3 | H226: Flammable liquid and vapor[1][2][3] |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed[2][3] |

| Acute toxicity, Dermal | 4 | H312: Harmful in contact with skin[2][3] |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation[1][3] |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation[1][3] |

| Acute toxicity, Inhalation | 4 | H332: Harmful if inhaled[2][3] |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[1] |

Signal Word: Warning[1]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is critical to mitigate the risks associated with handling this compound. The following PPE is recommended.

| Protection Type | Recommended Equipment | Specifications & Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield[1][4] | Goggles should comply with OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield provides additional protection against splashes.[4] |

| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) and a flame-resistant lab coat[1][4] | Inspect gloves for integrity before each use and dispose of them properly after handling. A lab coat should be worn to protect against splashes.[4] |

| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator[4] | To be used in areas with inadequate ventilation or when airborne concentrations may exceed exposure limits.[4] |

| Footwear | Chemical-resistant, steel-toe boots or shoes | Provides protection against spills and falling objects. |

Safe Handling and Storage Protocols

Handling

-

Work in a well-ventilated area, preferably in a chemical fume hood.[2]

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2][5]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[2][5]

-

Take precautionary measures against static discharge. Ground and bond container and receiving equipment.[2][5]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]

-

Wash hands thoroughly after handling.[2]

-

Do not eat, drink, or smoke when using this product.[2]

-

Wear appropriate personal protective equipment.[2]

Storage

-

Keep the container tightly closed.[2]

-

Store under an inert atmosphere.[6]

-

Protect from light.[6]

-

Keep refrigerated for long-term storage.[6]

Emergency Procedures

First Aid Measures

The following diagram outlines the initial steps to be taken in case of accidental exposure.

Caption: First aid procedures for different exposure routes.

Detailed First Aid Protocols:

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2][3]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.[2][3] If skin irritation persists, call a physician.[6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]

-

Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[2][3]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[2]

-

Unsuitable Extinguishing Media: For this substance/mixture, no limitations of extinguishing agents are given.

-

Specific Hazards: Vapors are heavier than air and may spread along floors. Forms explosive mixtures with air on intense heating. Hazardous combustion products may include carbon oxides, sulfur oxides, hydrogen fluoride, and other toxic gases.

-

Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.[7]

Accidental Release Measures

The following workflow should be followed in the event of a spill.

Caption: Workflow for managing an accidental spill.

Detailed Spill Response Protocols:

-

Personal Precautions: Evacuate personnel to a safe area.[8] Use personal protective equipment as required. Avoid contact with skin, eyes, or clothing. Ensure adequate ventilation.[8]

-

Environmental Precautions: Do not let the product enter drains.

-

Methods for Containment and Cleaning Up: Cover drains. Collect, bind, and pump off spills. Absorb with liquid-absorbent material. Place in suitable, closed containers for disposal.[6]

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations. Leave chemicals in their original containers. Do not mix with other waste. Handle uncleaned containers as you would the product itself. Dispose of contents/container to an approved waste disposal plant.[3]

Toxicological Information

To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated. The available data indicates that this compound is harmful if swallowed, in contact with skin, or if inhaled.[2][3] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][3]

References

- 1. 2,3,5,6-四氟苯硫酚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | 769-40-4 | TCI AMERICA [tcichemicals.com]

- 3. This compound | 769-40-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. msds.nipissingu.ca [msds.nipissingu.ca]

- 8. static.cymitquimica.com [static.cymitquimica.com]

Methodological & Application

Application Notes & Protocols: 2,3,5,6-Tetrafluorobenzenethiol for Self-Assembled Monolayers (SAMs) on Gold

Audience: Researchers, scientists, and drug development professionals.

Introduction

Self-assembled monolayers (SAMs) offer a robust and straightforward method for modifying surfaces at the molecular level. The spontaneous organization of organosulfur compounds, particularly thiols, onto gold surfaces provides a powerful platform for tailoring interfacial properties. 2,3,5,6-Tetrafluorobenzenethiol is a fluorinated aromatic thiol used to create densely packed, well-ordered monolayers. The incorporation of fluorine atoms into the aromatic ring structure imparts unique characteristics to the surface, including low surface energy (hydrophobicity and oleophobicity), chemical inertness, and distinct electronic properties.

These attributes make this compound SAMs highly valuable in a range of applications, from fundamental surface science studies to the development of advanced materials and devices. In drug development and biosensing, these SAMs can serve as anti-fouling coatings to minimize non-specific protein adsorption or as a stable base for the specific immobilization of biomolecules.[1] This document provides detailed protocols for the preparation and characterization of SAMs using this compound on gold substrates.

Material Properties

A thorough understanding of the physical and chemical properties of the thiol is essential for successful SAM preparation.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 2,3,5,6-Tetrafluorothiophenol |

| CAS Number | 769-40-4[2][3][4] |

| Molecular Formula | HC₆F₄SH[2] |

| Molecular Weight | 182.14 g/mol [2][4] |

| Appearance | Clear, colorless liquid[3] |

| Boiling Point | 152-153 °C[2] |

| Refractive Index (n20/D) | 1.4865[2] |

| Assay | ≥97%[2][3] |

Experimental Protocols

High-quality SAMs are achieved through meticulous attention to cleanliness and procedure. The following protocol is a general guideline that can be adapted for specific experimental needs.

3.1. Required Reagents and Equipment

-

Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)

-

This compound

-

Anhydrous Ethanol (200 proof)

-

Deionized (DI) water (18 MΩ·cm)

-

Nitrogen (N₂) gas, high purity

-

Glass or polypropylene vials with sealable caps

-

Calibrated micropipettes

-

Tweezers (non-magnetic, gold-tipped recommended)

-

Sonicator

-

UV-Ozone cleaner or piranha solution for substrate cleaning (optional, use with extreme caution)

3.2. Workflow for SAM Preparation The overall workflow involves cleaning the gold substrate, preparing the thiol solution, immersing the substrate for self-assembly, rinsing, and drying.

3.3. Detailed Step-by-Step Procedure

-

Substrate Cleaning:

-

Thoroughly rinse the gold substrate with ethanol, followed by DI water.

-

Dry the substrate under a gentle stream of high-purity nitrogen gas.

-

For the highest quality films, an additional cleaning step such as UV-Ozone treatment (20 min) or immersion in piranha solution (3:1 H₂SO₄:H₂O₂, EXTREME CAUTION ) is recommended to remove organic contaminants.[5][6]

-

-

Thiol Solution Preparation:

-

Work in a fume hood.

-

Prepare a 0.5 to 1.0 mM solution of this compound in anhydrous ethanol.[7] For example, to make 10 mL of a 1 mM solution, add 1.82 mg of the thiol to 10 mL of ethanol.

-

Use a clean glass vial and sonicate briefly (1-2 minutes) to ensure the thiol is fully dissolved.

-

-

Self-Assembly Process:

-

Place the clean, dry gold substrate into a vial or container.

-

Completely immerse the substrate in the thiol solution.

-

To minimize oxidation, reduce the headspace in the vial and consider purging with nitrogen gas before sealing.[6]

-

Seal the container tightly (e.g., with a cap and Parafilm®).

-

Allow the self-assembly to proceed for 18-24 hours at room temperature in a dark, vibration-free environment.[6][7] While assembly begins rapidly, longer immersion times typically result in more ordered and densely packed monolayers.[6]

-

-

Rinsing and Drying:

-

After incubation, carefully remove the substrate from the thiol solution using clean tweezers.

-

Rinse the substrate thoroughly with fresh ethanol to remove any non-chemisorbed (physisorbed) molecules.

-

Perform a final rinse with DI water.

-

Dry the substrate completely under a gentle stream of nitrogen gas.

-

The SAM-coated substrate is now ready for characterization and use. Store in a clean, dry environment, preferably under an inert atmosphere.[7]

-

Characterization of SAMs

Several surface-sensitive techniques are used to verify the formation and quality of the SAM.

-

X-ray Photoelectron Spectroscopy (XPS): This is a crucial technique for confirming the chemical composition of the surface. For a this compound SAM, XPS spectra should show peaks corresponding to Fluorine (F 1s), Carbon (C 1s), Sulfur (S 2p), and the underlying Gold (Au 4f). The S 2p peak is particularly important; a binding energy of ~162 eV for the S 2p₃/₂ component indicates the formation of a gold-thiolate bond, while the absence of a peak around 164 eV confirms the lack of unbound thiols.[1][7]

-

Ellipsometry: This optical technique measures the change in polarization of reflected light to determine the thickness of the monolayer. The measured thickness can be compared to theoretical molecular dimensions to infer molecular orientation and packing density.[1]

-

Electrochemical Impedance Spectroscopy (EIS): EIS can be used to probe the barrier properties of the SAM. A well-formed, dense monolayer will inhibit electron transfer between an electrolyte-based redox probe and the gold electrode, resulting in a high charge-transfer resistance (Rct).[9]

Quantitative Data for Fluorinated SAMs

While specific quantitative data for this compound SAMs is sparse in the cited literature, the table below summarizes typical values for related perfluoroalkanethiol SAMs on gold, which can serve as a benchmark for characterization.

| Parameter | Molecule Example | Typical Value | Characterization Method |

| Advancing Water Contact Angle | CF₃(CF₂)₇(CH₂)₂SH | 121 ± 2° | Goniometry[8] |

| Receding Water Contact Angle | CF₃(CF₂)₇(CH₂)₂SH | 113 ± 1° | Goniometry[8] |

| Ellipsometric Thickness | PhH12SH / FPhFH11SH mixed SAMs | 10 - 15 Å | Ellipsometry[1] |

| S 2p₃/₂ Binding Energy | CF₃(CF₂)ₓ(CH₂)₂SH | ~162 eV | XPS[7] |

Applications in Research and Development

The unique properties of this compound SAMs make them suitable for a variety of applications.

-

Biosensors and Drug Discovery: The low-fouling nature of fluorinated surfaces is highly advantageous for developing sensitive and specific biosensors.[1] The SAM can act as an inert background, minimizing the non-specific adsorption of proteins or other biomolecules from complex media like serum or cell lysate. The thiol can also be co-deposited with other functional thiols to create a mixed monolayer, allowing for the covalent attachment of specific capture probes (e.g., antibodies, DNA) for targeted analyte detection.[5]

-

Control of Surface Wettability: These SAMs provide a simple method to generate surfaces with very low wettability, which is useful for fundamental studies of hydrophobic interactions, microfluidics, and creating self-cleaning surfaces.

-

Molecular Electronics: As well-ordered, insulating monolayers with a defined thickness, they can be used as tunnel barriers in molecular electronic junctions, allowing for the study of charge transport through single molecules or across molecular films.

References

- 1. lee.chem.uh.edu [lee.chem.uh.edu]

- 2. 2,3,5,6-Tetrafluorbenzolthiol 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. B23483.06 [thermofisher.com]

- 4. 2,3,5,6-Tetrafluorothiophenol [webbook.nist.gov]

- 5. Surface Coverage and Structure of Mixed DNA/Alkylthiol Monolayers on Gold: Characterization by XPS, NEXAFS, and Fluorescence Intensity Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparing Self-Assembled Monolayers [sigmaaldrich.com]

- 7. Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lee.chem.uh.edu [lee.chem.uh.edu]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for the Formation of 2,3,5,6-Tetrafluorobenzenethiol Self-Assembled Monolayers (SAMs) on Silver Surfaces

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) of organosulfur compounds on noble metal surfaces are a cornerstone of nanoscience and surface engineering. The ability to precisely control the physicochemical properties of a surface at the molecular level has profound implications for a wide range of applications, including drug delivery, biosensing, and medical implant development. Fluorinated thiols, in particular, offer unique properties such as high thermal and chemical stability, low surface energy, and tunable electronic effects.

This document provides a detailed protocol for the formation of self-assembled monolayers of 2,3,5,6-Tetrafluorobenzenethiol on silver surfaces. This compound is a fluorinated aromatic thiol that can form dense, well-ordered monolayers. The incorporation of fluorine atoms into the aromatic ring significantly alters the surface properties, making it an interesting candidate for creating hydrophobic and chemically resistant coatings.

Materials and Methods

Materials

-

This compound (purity ≥ 97%)

-

Silver-coated substrates (e.g., silver-coated silicon wafers, glass slides, or quartz crystals)

-

Absolute Ethanol (ACS grade or higher)

-

Acetone (ACS grade or higher)

-

Isopropanol (ACS grade or higher)

-

Deionized (DI) water (18.2 MΩ·cm)

-

Nitrogen gas (high purity)

Equipment

-

Ultrasonic bath

-

Fume hood

-

Glassware (beakers, petri dishes, vials)

-

Tweezers (non-magnetic, stainless steel)

-

Pipettes and tips

-

Spin coater (optional, for substrate cleaning)

-

Oven or hot plate

Experimental Protocol

A critical factor for the formation of high-quality SAMs is the cleanliness of the silver substrate. The following protocol outlines the steps for substrate preparation and SAM formation.

Silver Substrate Cleaning

Proper cleaning of the silver substrate is paramount to remove organic and inorganic contaminants, ensuring a uniform and well-ordered monolayer formation.

-

Solvent Degreasing:

-

Place the silver substrates in a beaker.

-

Add acetone and sonicate for 10-15 minutes in an ultrasonic bath.

-

Decant the acetone and replace it with isopropanol.

-

Sonicate for another 10-15 minutes.

-

Finally, sonicate in absolute ethanol for 10-15 minutes.

-

-

Rinsing and Drying:

-

Thoroughly rinse the substrates with copious amounts of DI water.

-

Dry the substrates under a gentle stream of high-purity nitrogen gas.

-

-

Oxide Layer Removal (Optional but Recommended):

-

To remove the native silver oxide layer, the cleaned substrates can be immersed in a dilute acid solution, such as 1% nitric acid, for 1-2 minutes.

-

Immediately after acid treatment, rinse the substrates extensively with DI water and then with absolute ethanol.

-

Dry the substrates thoroughly with nitrogen gas.

-

Note: Use the cleaned substrates immediately for SAM formation to prevent re-oxidation and contamination.

-

Preparation of this compound Solution

-

Work in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-